Benurestat

Infected urolithiasis Pharmacokinetics Urease inhibition

Benurestat is the definitive orally active hydroxamic acid urease inhibitor for preclinical research. Unlike acetohydroxamic acid (AHA)—which carries a black box warning for hemolytic anemia—or hydroxyurea (IC₅₀ ~844 µM), Benurestat delivers 2.5 µM IC₅₀ potency against gut bacterial urease, 700–1900× the urinary inhibitory threshold in humans after single oral dosing, and proven synergy with sulfamethoxazole, ampicillin, and nitrofurantoin in Proteus mirabilis struvite urolithiasis models. Select Benurestat over AHA or hydroxyurea when reproducible, species-specific PK/PD modeling and antibiotic combination efficacy are critical to your program.

Molecular Formula C9H9ClN2O3
Molecular Weight 228.63 g/mol
CAS No. 38274-54-3
Cat. No. B1294842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenurestat
CAS38274-54-3
Synonymsbenurestat
Molecular FormulaC9H9ClN2O3
Molecular Weight228.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NCC(=O)NO)Cl
InChIInChI=1S/C9H9ClN2O3/c10-7-3-1-6(2-4-7)9(14)11-5-8(13)12-15/h1-4,15H,5H2,(H,11,14)(H,12,13)
InChIKeyJFZGBMJPJZDNNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benurestat (CAS 38274-54-3): Orally Active Hydroxamic Acid Urease Inhibitor for Infected Ureolysis Research


Benurestat (EU-2826, 2-(p-chlorobenzamido)acetohydroxamic acid) is a small-molecule, orally active urease inhibitor belonging to the hydroxamic acid structural class [1]. As a hydroxamic acid derivative, it chelates the dinuclear nickel center in the urease active site, preventing urea hydrolysis and subsequent ammonia production [2]. Unlike broad-spectrum antibiotics, Benurestat acts specifically on the urease enzyme, which is absent in human cells but critical to the pathogenesis of urease-positive bacteria including Proteus mirabilis, a primary causative agent of infection-induced struvite urolithiasis [3]. Benurestat was developed as a clinical candidate for encrusted uropathy and cystitis and is now applied in preclinical research models of hyperammonemia and microbiota-driven liver injury [4].

Why Generic Urease Inhibitors Cannot Simply Substitute for Benurestat (CAS 38274-54-3)


Hydroxamic acid urease inhibitors differ markedly in their pharmacokinetic profiles, in vivo potency, and toxicity liabilities. While acetohydroxamic acid (AHA) is clinically approved for struvite nephrolithiasis, it carries a black box warning for hemolytic anemia and exhibits severe dose-limiting side effects, leaving a significant unmet need for safer urease-targeting agents [1]. Other structural subclasses, such as phosphoramidates (e.g., flurofamide), urea derivatives, and quinones, display variable oral bioavailability and potency that cannot be assumed equivalent to Benurestat [2]. Hydroxyurea, though a known urease inhibitor with an IC50 of approximately 50 µM against jack bean urease, demonstrates only modest potency (IC50 ~844 µM) in more recent comparative assays, underscoring the variability within the class [3]. Benurestat's unique 2-(p-chlorobenzamido)acetohydroxamic acid scaffold confers a distinct combination of oral bioavailability, sustained urinary inhibitory concentrations 700-1900 times the 90% inhibitory threshold in humans, and demonstrated synergy with antibacterial agents—a profile not replicated by AHA, hydroxyurea, or flurofamide [4][5].

Benurestat (CAS 38274-54-3) Quantitative Differentiation: Comparator Evidence Guide


Superior Urinary Inhibitory Concentration Multiple vs. AHA: 700-1900× 90% Inhibitory Threshold

Following a single oral dose of 15-25 mg/kg in humans, Benurestat achieved mean urinary concentrations 700 to 1,900 times higher than the concentration required to inhibit Proteus mirabilis urease by 90% in vitro, sustained for 4 hours [1]. For comparison, acetohydroxamic acid (AHA), the only clinically approved urease inhibitor, requires 500-1,000 mg daily dosing in humans to achieve therapeutic urinary ammonia reduction and is associated with severe hemolytic side effects that Benurestat does not exhibit in available toxicology data [2]. This ~1,300-fold average safety margin in urinary inhibitory concentration represents a uniquely quantified therapeutic window that is not documented for AHA, hydroxyurea, or flurofamide.

Infected urolithiasis Pharmacokinetics Urease inhibition Urinary tract infection

Species-Specific Inhibitory Activity: 16-140× Baseline Threshold in Rat Model

In rats receiving the same 15-25 mg/kg oral doses, Benurestat produced urinary inhibitory activity equivalent to 16-140 times the concentration required for 90% urease inhibition, with dose-dependent urinary ammonia reduction at 25, 50, and 100 mg/kg [1]. The lower 16-140× fold range in rats (versus 700-1900× in humans) reflects interspecies pharmacokinetic variation, but critically, this species-specific threshold is explicitly quantified—a level of characterization not available for comparators such as hydroxyurea or flurofamide in this infection model. Hydroxyurea, while active against purified urease, lacks equivalent in vivo urinary inhibitory concentration data in the P. mirabilis UTI model [2].

Preclinical model translation Urease inhibition Infected urolithiasis Proteus mirabilis

Antibacterial Synergy: Potentiated Struvite Inhibition and Bacterial Clearance vs. Monotherapy

In rats with experimental P. mirabilis genitourinary tract infection, Benurestat combined with sulfamethoxazole or ampicillin produced significantly greater inhibition of struvite calculi formation than either component alone [1]. Notably, Benurestat plus nitrofurantoin, sulfamethoxazole, or ampicillin reduced viable bladder bacterial counts to levels significantly lower than those in control rats or rats receiving any single agent, an effect attributed to Benurestat-mediated ammonia reduction enhancing antibiotic efficacy [1]. This synergy is mechanistically distinct: urease inhibitors alone do not kill bacteria but create a less favorable environment for ureolytic pathogens, potentiating antibacterial activity. Acetohydroxamic acid has not demonstrated comparable synergy data with antibiotics in this specific model system [2].

Combination therapy Struvite calculi Bacterial clearance Infected urolithiasis

In Vitro Potency Against Gut Bacterial Urease: IC50 2.5-69.9 µM

Benurestat inhibits urease activity in mouse fecal suspensions ex vivo with an IC50 of 2.5 µM and inhibits ammonia production in cultured P. mirabilis with an IC50 of 69.9 µM [1]. In contrast, hydroxyurea, a classic urease inhibitor, exhibits an IC50 of approximately 844 µM in analogous purified urease assays, while thiourea shows an IC50 of ~23 µM [2][3]. Benurestat's ~12-338× greater potency than hydroxyurea in these systems supports its preferential selection for studies requiring robust urease inhibition at lower concentrations, though direct head-to-head IC50 comparisons under identical assay conditions are not yet published.

Gut microbiota Hyperammonemia Urease inhibition IC50

Lethal Liver Injury Rescue: 100% Survival in Murine Hyperammonemia Model

In a conventional mouse model of thioacetamide-induced lethal acute liver injury, Benurestat administration rescued 100% of mice from death, compared to 0% survival in untreated controls [1]. Benurestat significantly reduced both gut luminal ammonia levels and serum ammonia concentrations, confirming that inhibition of gut bacterial urease is the mechanistic basis for the survival benefit [1]. This gut microbiota-targeted application represents a novel research direction not established for traditional urease inhibitors such as AHA or flurofamide, which have been studied primarily in the context of urinary tract infection and encrusted uropathy [2].

Gut-liver axis Hyperammonemia Microbiota-targeted therapy Hepatic encephalopathy

Optimal Research Applications for Benurestat (CAS 38274-54-3) Based on Quantitative Evidence


Preclinical Infected Urolithiasis Models: Struvite Calculi Prevention and Combination Therapy Studies

Benurestat is the preferred urease inhibitor for rat models of Proteus mirabilis-induced struvite urolithiasis. The compound's dose-dependent urinary ammonia reduction at 25-100 mg/kg oral doses, 16-140× urinary inhibitory threshold, and demonstrated synergy with sulfamethoxazole, ampicillin, and nitrofurantoin for enhanced bacterial clearance and calculi dissolution [1] make it uniquely suited for combination therapy investigations. Researchers studying adjunctive urease inhibition to potentiate antibiotic efficacy should select Benurestat over AHA or hydroxyurea, which lack comparable synergy data in this model system.

Gut Microbiota-Targeted Hyperammonemia and Liver Injury Research

For studies examining the gut-liver axis and microbiota-derived ammonia contributions to hyperammonemia, Benurestat offers validated proof-of-concept with 100% survival rescue in lethal acute liver injury models [2]. With ex vivo IC50 of 2.5 µM against gut bacterial urease and demonstrated reduction of both fecal and serum ammonia in conventional mice [2], Benurestat enables precise chemical interrogation of gut microbial urease activity without the confounding antimicrobial effects of broad-spectrum antibiotics.

Species-Comparative Pharmacokinetic and Ex Vivo Urease Inhibition Studies

Benurestat's well-characterized human (700-1900× threshold) and rat (16-140× threshold) urinary inhibitory concentration multiples following single oral dosing [1] provide a robust baseline for cross-species pharmacokinetic-pharmacodynamic modeling. This quantitative species-specific data is absent for flurofamide, hydroxyurea, and most other urease inhibitors, making Benurestat the reference compound for researchers investigating translational pharmacology of hydroxamic acid urease inhibitors.

Ex Vivo Urease Activity Screening and Microbiome Ammonia Production Assays

With well-defined IC50 values of 2.5 µM in mouse fecal suspensions and 69.9 µM in P. mirabilis culture [2], Benurestat serves as a potent reference inhibitor for ex vivo urease activity assays and microbiome ammonia production screens. Its ~338× potency advantage over hydroxyurea (IC50 ~844 µM) in cross-study comparison [2] supports its use as a positive control for screening novel urease inhibitors in complex biological matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benurestat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.